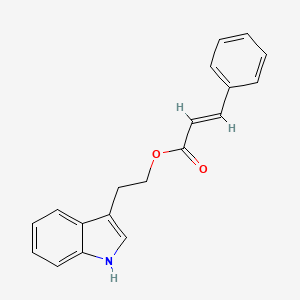![molecular formula C7H6N2OS B12360279 2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one](/img/structure/B12360279.png)
2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-metil-4aH-tieno[3,2-d]pirimidin-4-ona es un compuesto heterocíclico que pertenece a la familia de las tienopiridinas. Estos compuestos son conocidos por sus diversas actividades biológicas y aplicaciones potenciales en química medicinal. La estructura de 2-metil-4aH-tieno[3,2-d]pirimidin-4-ona consiste en un anillo de tiofeno fusionado a un anillo de pirimidina, con un grupo metilo en la posición 2.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-metil-4aH-tieno[3,2-d]pirimidin-4-ona generalmente implica la ciclización de derivados de 3-amino-tiofeno-2-carboxilato. Un método común incluye calentar tiofeno-2-carboxamidas en ácido fórmico, lo que da como resultado la formación de tieno[3,2-d]pirimidin-4-onas . Otro enfoque implica la reacción de 3-amino-tiofeno-2-carboxamidas con ortoformiato de trietilo o dimetilformamida dimetilacetal (DMF-DMA) en presencia de una amina primaria .
Métodos de producción industrial
Los métodos de producción industrial para 2-metil-4aH-tieno[3,2-d]pirimidin-4-ona son similares a la síntesis de laboratorio, pero se escalan para acomodar cantidades más grandes. Estos métodos a menudo implican condiciones de reacción optimizadas, como el uso de reactores de flujo continuo y sistemas automatizados para garantizar la calidad y el rendimiento consistentes del producto.
Análisis De Reacciones Químicas
Tipos de reacciones
2-metil-4aH-tieno[3,2-d]pirimidin-4-ona puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar ácidos carboxílicos u otros derivados oxidados.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus aminas correspondientes u otras formas reducidas.
Reactivos y condiciones comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio para la oxidación, agentes reductores como el hidruro de litio y aluminio para la reducción y nucleófilos como aminas o tioles para reacciones de sustitución. Las condiciones de reacción generalmente implican temperaturas controladas, disolventes como etanol o tolueno y catalizadores para facilitar las reacciones .
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir aminas. Las reacciones de sustitución pueden dar como resultado varios derivados funcionalizados de 2-metil-4aH-tieno[3,2-d]pirimidin-4-ona .
Aplicaciones Científicas De Investigación
2-metil-4aH-tieno[3,2-d]pirimidin-4-ona tiene varias aplicaciones de investigación científica, que incluyen:
Mecanismo De Acción
El mecanismo de acción de 2-metil-4aH-tieno[3,2-d]pirimidin-4-ona implica su interacción con objetivos moleculares y vías específicas. Por ejemplo, se ha demostrado que algunos derivados de tienopiridina inhiben enzimas como la citocromo bd oxidasa en Mycobacterium tuberculosis, lo que lleva al agotamiento de ATP y la muerte celular bacteriana . Los efectos del compuesto están mediados a través de su unión a sitios activos en las proteínas diana, interrumpiendo su función normal y conduciendo a resultados terapéuticos .
Comparación Con Compuestos Similares
Compuestos similares
Compuestos similares a 2-metil-4aH-tieno[3,2-d]pirimidin-4-ona incluyen otros derivados de tienopiridina, como:
- Derivados de tieno[3,4-b]piridina
- Derivados de pirido[2,3-d]pirimidin-5-ona
- Derivados de pirido[2,3-d]pirimidin-7-ona
Singularidad
2-metil-4aH-tieno[3,2-d]pirimidin-4-ona es único debido a su patrón de sustitución específico y la presencia de un grupo metilo en la posición 2. Esta característica estructural puede influir en su reactividad química y actividad biológica, lo que la diferencia de otros derivados de tienopiridina .
Propiedades
Fórmula molecular |
C7H6N2OS |
|---|---|
Peso molecular |
166.20 g/mol |
Nombre IUPAC |
2-methyl-4aH-thieno[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C7H6N2OS/c1-4-8-5-2-3-11-6(5)7(10)9-4/h2-3,6H,1H3 |
Clave InChI |
QPHGIWPVCCCWKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=O)C2C(=N1)C=CS2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Bicyclo[3.1.0]hexan-3-amine](/img/structure/B12360212.png)
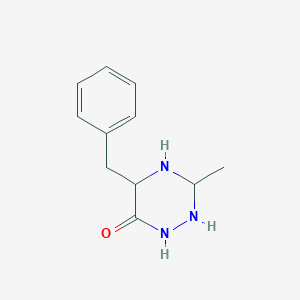
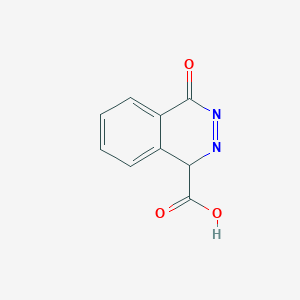
![(2S)-N-[(2S)-1-[[2-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-6-(2,4-dinitroanilino)-1-oxohexan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-(7-methoxy-2-oxochromen-4-yl)acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]pentanediamide](/img/structure/B12360228.png)

![Benzenesulfonic acid,2,2'-(1,2-ethenediyl)bis[5-[[4-(4-morpholinyl)-6-(phenylamino)-1,3,5-triazin-2-yl]amino]-, disodium salt](/img/structure/B12360239.png)
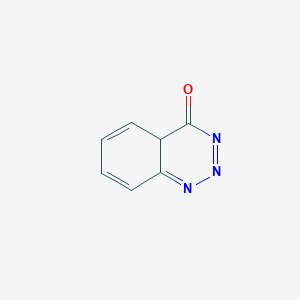
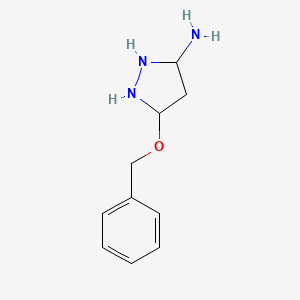

![3-[[3-methoxy-4-[(6-methoxypyridin-3-yl)methoxy]phenyl]methyl]-6-(2-pyrrolidin-3-ylethynyl)imidazo[4,5-b]pyridine](/img/structure/B12360261.png)
![5-Azaspiro[2.4]heptane-5,7-dicarboxylic acid, 5-(1,1-dimethylethyl) ester](/img/structure/B12360266.png)

